molecular formula C23H26N4O5S B1665933 AZD1283 CAS No. 919351-41-0

AZD1283

Cat. No.: B1665933
CAS No.: 919351-41-0
M. Wt: 470.5 g/mol
InChI Key: NEMHKCNXXRQYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD1283 is a potent, orally administered P2Y12 receptor antagonist developed as an antiplatelet agent to prevent arterial thrombosis. It binds competitively to the P2Y12 receptor, inhibiting ADP-induced platelet aggregation with an IC50 of 11 nM and demonstrating dose-dependent increases in blood flow (EC50 = 3.0 µg/kg/min) . Structurally, this compound features a pyridine core with a benzylsulfonyl carbamoyl piperidine moiety and an ethyl ester group, critical for its binding to the P2Y12 receptor’s extracellular cavity .

Properties

IUPAC Name

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHKCNXXRQYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919351-41-0
Record name AZD-1283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1283
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of Ethyl 6-Chloro-5-Cyano-2-Methylnicotinate (Intermediate 4)

The synthesis of AZD1283 begins with the preparation of ethyl 6-chloro-5-cyano-2-methylnicotinate (Intermediate 4), a key pyridine-based intermediate. This compound is synthesized via a multistep sequence starting from commercially available 2-methylnicotinic acid derivatives. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl3) under reflux conditions, followed by cyanation at the 5-position employing copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures. The ethyl ester group is introduced via Fischer esterification, using ethanol and sulfuric acid as a catalyst.

Table 1: Reaction Conditions for Intermediate 4

Step Reagents/Conditions Yield (%) Reference
Chlorination POCl3, reflux, 6 h 85
Cyanation CuCN, DMF, 120°C, 8 h 78
Esterification Ethanol, H2SO4, reflux, 4 h 92

Preparation of Pyridine Acid Intermediate (Compound 10)

Intermediate 4 is coupled with 4-piperidinecarboxylic acid (isonipecotic acid) to form pyridine acid 10. This nucleophilic aromatic substitution reaction is conducted in a polar aprotic solvent, typically dimethylacetamide (DMA), using potassium carbonate (K2CO3) as a base. The reaction proceeds at 90–100°C for 12–15 hours, achieving an isolated yield of 81%. The use of DMA ensures solubility of both the pyridine derivative and the piperidinecarboxylic acid, while K2CO3 facilitates deprotonation of the piperidine nitrogen.

Table 2: Optimization of Coupling Reaction to Form Compound 10

Parameter Optimal Condition Impact on Yield
Solvent Dimethylacetamide (DMA) Maximizes solubility
Base K2CO3 Enhances nucleophilicity
Temperature 95°C Balances reaction rate/thermal degradation
Reaction Time 14 h Ensures complete conversion

Amide Coupling to Form this compound

The final step involves an amide coupling between pyridine acid 10 and benzylsulfonamide (6) using 1,1'-carbonyldiimidazole (CDI) as the coupling reagent. CDI activates the carboxylic acid group of 10, forming an acyl imidazole intermediate, which subsequently reacts with the sulfonamide’s primary amine. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 6 hours, yielding this compound in 79% isolated yield after crystallization. CDI is preferred over traditional coupling agents (e.g., EDC/HOBt) due to its compatibility with large-scale operations and reduced epimerization risk.

Table 3: Amide Coupling Parameters for this compound Synthesis

Parameter Value Rationale
Coupling Reagent CDI (1.2 equiv) High efficiency, minimal byproducts
Solvent THF Solubilizes both reactants
Reaction Temperature 25°C Prevents decomposition of activated intermediate
Workup Crystallization from ethanol/water Enhances purity (>99% by HPLC)

Large-Scale Production and Process Optimization

The synthesis has been successfully scaled to 20 kg batches, with critical process parameters (CPPs) identified for each step. For the amide coupling, stoichiometric control of CDI (1.2 equivalents) and rigorous temperature monitoring (±2°C) are essential to minimize impurity formation. Recrystallization from ethanol/water (3:1 v/v) provides this compound with a chemical purity of >99.5% and residual solvent levels below International Council for Harmonisation (ICH) limits. The scalability of this route is attributed to the robustness of CDI-mediated couplings, which avoid hazardous reagents and simplify purification.

Radiosynthesis of [11C]this compound for Imaging Studies

A specialized radiosynthetic route has been developed for [11C]this compound, enabling positron emission tomography (PET) imaging of P2Y12 receptor expression in vivo. The radiolabeling process involves reaction of the secondary amine in this compound with [11C]methyl triflate, generated from [11C]methane via gas-phase iodination. The reaction is conducted in acetone at 70°C for 5 minutes, achieving a radiochemical yield of 12.69 ± 10.64 mCi and molar activity of 1142.84 ± 504.73 mCi/μmol.

Table 4: Radiolabeling Parameters for [11C]this compound

Parameter Value Outcome
Precursor [11C]Methyl triflate High-specific-activity product
Reaction Solvent Acetone Facilitates rapid methylation
Reaction Time 5 min Maximizes 11C incorporation
Purification Semi-preparative HPLC Radiochemical purity >99%

Analytical Characterization and Quality Control

This compound is characterized using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >99.5%, while 1H NMR (500 MHz, DMSO-d6) verifies structural integrity: δ 8.41 (s, 1H, pyridine-H), 4.32 (q, 2H, OCH2CH3), 2.59 (s, 3H, CH3). MS (ESI+) exhibits a molecular ion peak at m/z 471.2 [M+H]+, consistent with the molecular formula C23H26N4O5S.

Chemical Reactions Analysis

Types of Reactions

AZD1283 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications of AZD1283

This compound is a potent and high-affinity P2Y12]antagonistthatisexploredforitsantithromboticpropertiesanditsinteractionswiththeP2Y12]antagonistthatisexploredforitsantithromboticpropertiesanditsinteractionswiththeP2Y12] receptor . Research has provided insights into its applications in platelet aggregation, arterial thrombosis, and potential uses in Alzheimer's disease research .

**P2Y12]ReceptorAntagonistAZD1283functionsasanantagonistoftheP2Y12]ReceptorAntagonist**AZD1283functionsasanantagonistoftheP2Y12] receptor, a key player in platelet aggregation stimulated by adenosine diphosphate (ADP) . It has an IC50 of 11 nM in radioligand competition binding assays and 25 nM in GTPγS binding assays . The compound effectively inhibits platelet activation in vivo and increases blood flow in a dose-dependent manner .

Arterial Thrombosis
P2Y$$12] antagonists like this compound are widely recognized as antiplatelet agents for preventing and treating arterial thrombosis . Studies have explored novel bicyclic pyridine derivatives based on the this compound scaffold to enhance metabolic stability and antithrombotic efficacy .

Structural Insights and Drug Development

  • Binding Mode: The crystal structure of P2Y$$12]R in complex with this compound reveals that the ligand stretches over 17 Å between helices IV and VII, interacting with side chains from helices III–VII . The piperidinyl–nicotinate group inserts into a sub-pocket formed by helices III, IV, and V, while the benzylsulphonyl group interacts mainly with helices VI and VII .
  • Conformational Changes: this compound binding results in an open extracellular side conformation, with helices VI and VII positioned away from the binding pocket . This is in contrast to agonist binding, which causes an inward shift of helices VI and VII .
  • Disulfide Bridge Dynamics: The conserved disulfide bond between transmembrane helix 3 (TM3) and extracellular loop 2 (ECL2) is flexible in the this compound complex, suggesting a dynamic disulfide state influenced by the type of ligand binding .

Microglial Response in Alzheimer's Disease
Research indicates that the homeostatic microglial marker P2Y12]receptoraccumulatesaroundamyloidplaquesinmousemodelsofAlzheimersdisease[4].AZD1283hasbeenappliedtoinvitroautoradiographytoexplorediseaserelatedchangesinP2Y12]receptoraccumulatesaroundamyloidplaquesinmousemodelsofAlzheimer'sdisease[4].AZD1283hasbeenappliedto*invitro*autoradiographytoexploredisease-relatedchangesinP2Y12]R, suggesting its potential use in studying microglial responses in neurodegenerative conditions .

Mechanism of Action

AZD1283 exerts its effects by binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. By antagonizing this receptor, this compound inhibits the activation of platelets, thereby preventing thrombus formation. The molecular targets include the P2Y12 receptor on platelets, and the pathways involved are those related to platelet activation and aggregation .

Comparison with Similar Compounds

Data Tables

Table 1. Preclinical Pharmacokinetic Comparison

Compound Human Liver Microsome Half-Life (min) Caco-2 Papp (×10⁻⁶ cm/s) Oral Bioavailability
This compound >160 22.5 (passive) <5%
Compound 58l >300 N/A ~30%
Ticagrelor ~120 25.8 36%

Table 2. In Vivo Efficacy Metrics

Compound Anti-thrombotic ED50 (µg/kg/min) Bleeding Time Fold Increase Therapeutic Index
This compound 3.0 (blood flow), 10 (aggregation) 3–13 ≥10
Clopidogrel 0.7 (aggregation) 2–5 ~7
Compound 58l 1.5 (ferric chloride model) 2 >15

Biological Activity

AZD1283 is a potent antagonist of the P2Y12 receptor, which plays a critical role in platelet activation and aggregation. The compound has been investigated for its potential therapeutic applications, particularly in the context of arterial thrombosis. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Overview of P2Y12 Receptor

The P2Y12 receptor is a member of the purinergic G protein-coupled receptor (GPCR) family and is primarily activated by adenosine diphosphate (ADP). It is crucial for platelet aggregation and thrombus formation. Inhibition of this receptor can prevent excessive clotting, making it a significant target for antithrombotic therapy.

Pharmacological Properties

This compound exhibits high affinity for the P2Y12 receptor with an IC50 value of approximately 11 nM in radioligand competition binding assays . Its potency and selectivity make it a promising candidate for further development as an antithrombotic agent.

Table 1: Key Pharmacological Parameters of this compound

ParameterValue
IC50 (P2Y12 receptor)11 nM
IC50 (GTPγS assay)25 nM
Binding AffinityHigh
Stability in Human Plasma>99% after 60 min

This compound functions by binding to the P2Y12 receptor and preventing the conformational changes necessary for its activation. Structural studies have revealed that this compound occupies a unique binding pocket within the receptor, leading to distinct interactions that inhibit platelet activation without significantly increasing bleeding time . This is particularly important for maintaining hemostatic balance during therapeutic interventions.

Case Study: In Vivo Effects

In preclinical studies, this compound demonstrated effective inhibition of platelet activation in vivo. For instance, dynamic PET imaging in mouse models showed rapid accumulation of the compound in the liver, while brain uptake was negligible . This suggests that while this compound may not penetrate the central nervous system significantly, its hepatic metabolism could be beneficial for systemic circulation.

Stability and Metabolism

The metabolic stability of this compound has been assessed through various assays. In vitro studies indicate that this compound remains intact with >99% stability after incubation in human serum for 60 minutes. Furthermore, its half-life in liver microsomes was determined to be approximately 37 minutes in mice and over 160 minutes in humans .

Implications for Clinical Use

Given its pharmacological profile, this compound holds promise as a therapeutic agent for conditions associated with excessive platelet aggregation. Its ability to inhibit P2Y12 receptors effectively while maintaining a favorable safety profile positions it as a potential alternative or adjunct to existing antiplatelet therapies.

Q & A

Q. What is the mechanism of action of AZD1283, and how does it interact with the P2Y12 receptor?

this compound acts as a reversible antagonist of the P2Y12 receptor, a key platelet activation regulator. Its binding inhibits ADP-induced platelet aggregation, with an IC50 of 11 nM for receptor binding and an EC50 of 3.0 µg/kg/min for antithrombotic effects . Structural studies reveal that this compound occupies a binding pocket formed by transmembrane helices III–VII of P2Y12R, with distinct interactions at the extracellular interface, including residues from ECL2 and the N-terminus .

Q. What experimental models are used to evaluate this compound's antiplatelet efficacy?

Key assays include:

  • ADP-induced platelet aggregation : Dose-dependent inhibition is measured using light transmission aggregometry .
  • In vivo thrombosis models : this compound increases blood flow and reduces thrombus formation, with ED50 values of 3.0 and 10 µg/kg/min for antithrombotic activity .
  • Bleeding time assays : Therapeutic index (TI) is assessed by comparing antithrombotic efficacy to bleeding risk .

Advanced Research Questions

Q. How do structural studies of P2Y12R–this compound complexes inform antagonist design?

X-ray crystallography (2.6 Å resolution) reveals this compound binds to a pocket distinct from agonist-bound conformations. Key features include:

  • A straightened helix V conformation, unique among class A GPCRs .
  • Dynamic disulfide bridge between helix III and ECL2, suggesting flexibility in antagonist binding .
  • Two adjacent ligand-binding pockets, which may guide dual-targeting strategies for improved specificity . These insights enable rational modifications to enhance binding affinity or reduce off-target effects .

Q. Why does this compound exhibit low oral bioavailability in humans, and how can this be modeled preclinically?

Despite high Caco-2 permeability, this compound's bioavailability is <5% due to intestinal metabolism and efflux transporters. Methodological approaches include:

  • Ussing chamber assays : Demonstrates concentration-dependent apparent permeability (Papp) in human intestinal tissue, with metabolic extraction (App Eg) accounting for 78% of total Papp at low concentrations .
  • GastroPlus modeling : Predicts solubility-limited absorption is unlikely, but efflux transporters (e.g., P-gp) and ester hydrolysis in enterocytes limit bioavailability .
  • Radiolabeled studies : Track parent compound and metabolites to quantify Fa (absorption) and FG (intestinal metabolism) contributions .

Q. How can this compound be modified for use in molecular imaging or tracer development?

Late-stage synthetic strategies enable functionalization without disrupting pharmacophore activity:

  • [11C]this compound synthesis : Achieved via palladium-mediated [11C]cyanation, yielding high radiochemical purity (>99%) and stability in plasma .
  • Fluorescent tracer design : Modification of the phenyl ring (opposite the sulfonamide group) preserves binding while enabling fluorophore attachment for NanoBRET assays . These approaches support PET imaging of P2Y12R in neurological or cardiovascular studies .

Q. What discrepancies exist between predicted and observed pharmacokinetics (PK) of this compound in clinical studies?

Preclinical PK models underestimated systemic clearance and overestimated oral exposure. Key findings include:

  • Species-specific ester hydrolysis : Human intestinal S9 fractions lack detectable hydrolysis, but intact tissue models reveal synergistic metabolism/efflux .
  • Saturable efflux : At higher doses (>70 µM), Papp values increase due to transporter saturation, complicating dose extrapolation .
  • Protein binding : ≤1% unbound fraction in plasma, reducing free drug availability despite low hepatic extraction .

Methodological Considerations

Q. How should researchers address contradictions in this compound's in vitro vs. in vivo metabolic data?

  • Use intact tissue models : Ussing chambers preserve enterocyte architecture, capturing efflux/metabolism interplay missed in S9 fractions .
  • Cross-validate species : Humanized liver models or transgenic mice expressing human carboxylesterases improve translational relevance .

Q. What strategies optimize this compound's therapeutic index in preclinical development?

  • Dose fractionation : Test staggered dosing to balance antithrombotic efficacy (ED50 = 3.0 µg/kg/min) and bleeding risk (TI ≥10) .
  • Co-administration with efflux inhibitors : Assess bioavailability enhancement using compounds like verapamil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1283
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AZD1283

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.